

# Independent Validation of Published H1L1A1B3-Mediated circRNA Delivery Research Findings

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the **H1L1A1B3** lipid nanoparticle (LNP) system for circular RNA (circRNA) delivery with alternative methods, based on published experimental data. The focus is on the application of **H1L1A1B3** LNPs in delivering circRNA encoding Interleukin-12 (IL-12) for cancer immunotherapy.

### **Data Presentation**

The following table summarizes the quantitative performance of **H1L1A1B3** LNPs in comparison to the industry-standard LNP formulation, ALC-0315.



Performance Metric	H1L1A1B3 LNP System	ALC-0315 LNP System (Industry Standard)	Reference
circRNA Transfection Efficiency in Lung Cancer Cells	Fourfold increase	Standard baseline	[1][2][3][4][5]
Immune Activation	Potent immune activation observed	Not specified in direct comparison	[1][2][3][4][5]
Infiltration of CD8+ T cells	Enhanced	Not specified in direct comparison	[1][2]
Increase in CD45+ leukocytes	Substantial increments	Not specified in direct comparison	[1][2]
Tumor Regression	Marked tumor regression in Lewis lung carcinoma model	Not specified in direct comparison	[1][2][3][6][7][8][9]

### **Experimental Protocols**

High-Throughput Combinatorial Synthesis and Screening of LNPs:

A high-throughput combinatorial method was utilized to synthesize and screen a library of ionizable lipids to identify formulations efficient in delivering circRNA to lung tumors. The lead candidate identified was **H1L1A1B3**.[1][2] The lipid composition of the **H1L1A1B3** LNPs was optimized to ionizable lipid:cholesterol:DSPC:PEG = 50:38.5:10:1.5.[10][11]

Preparation of **H1L1A1B3** LNPs loaded with IL-12 circRNA:

**H1L1A1B3** LNPs were loaded with circRNA encoding for interleukin-12 (IL-12). The resulting LNPs were characterized for size, polydispersity index (PDI), zeta potential (ZP), and encapsulation efficiency (EE).[12]

In Vivo Murine Lung Cancer Model:



The therapeutic efficacy of **H1L1A1B3** LNPs carrying IL-12 circRNA was evaluated in a Lewis lung carcinoma mouse model. A single intratumoral injection of the formulated LNPs was administered.[1][2][6][13][14]

Immunological Profiling:

Tumors from the treated mice were subjected to immunological profiling to assess the modulation of the tumor microenvironment. This included the analysis of CD45+ leukocytes and the infiltration of CD8+ T cells.[1][2]

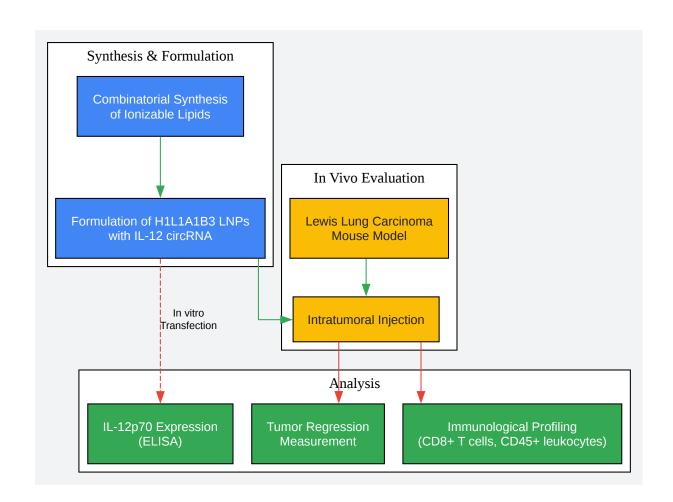
Measurement of IL-12p70 Expression:

The expression levels of IL-12p70 in LLC1 and HKP1 cells transfected with IL-12 circRNA LNPs were measured using ELISA.[1][12]

### **Mandatory Visualization**







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